REACTION_CXSMILES
|
[N].N1C2[C:5](=CC=CC=2)[CH:4]=[CH:3]1.[Br:11][C:12]1[CH:13]=[C:14]([C:21]([O:23][CH3:24])=[O:22])[C:15]2[CH:16]=[CH:17][NH:18][C:19]=2[CH:20]=1.[Cl-].C(C[P+](C)(C)C)#N.CC(O)C.[H-].[Na+]>C1COCC1>[Br:11][C:12]1[CH:13]=[C:14]([C:21]([O:23][CH3:24])=[O:22])[C:15]2[CH:16]=[CH:17][N:18]([CH:4]([CH3:5])[CH3:3])[C:19]=2[CH:20]=1 |f:0.1,3.4,6.7|
|
Name
|
indole nitrogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N].N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2C=CNC2C1)C(=O)OC
|
Name
|
(cyanomethyl)(trimethyl)phosphonium chloride
|
Quantity
|
14.91 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(#N)C[P+](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.06 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 2 h, at which time LCMS
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
TEMPERATURE
|
Details
|
Heated at 50° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
reaction complete
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (Analogix SF65-200 g; 5-10% EtOAc/hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2C=CN(C2C1)C(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.4 mmol | |
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |